molecular formula C16H12Cl2N8Ru B13100476 cis-Dichlorobis(2,2'-bipyrazyl)ruthenium(II) CAS No. 80907-59-1

cis-Dichlorobis(2,2'-bipyrazyl)ruthenium(II)

Cat. No.: B13100476
CAS No.: 80907-59-1
M. Wt: 488.3 g/mol
InChI Key: OZJRPRZYBAMBMQ-UHFFFAOYSA-L
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Description

cis-Dichlorobis(2,2'-bipyrazyl)ruthenium(II) is a coordination complex with the formula RuCl₂(C₈H₆N₄)₂, noted for its dark green color and diamagnetic properties . It serves as a key precursor for synthesizing other ruthenium complexes, primarily through substitution of its two chloride ligands . The complex is prepared by heating a solution of ruthenium trichloride with 2,2'-bipyrazyl in a solvent such as dimethylformamide (DMF) under reflux conditions . This compound is extensively investigated for its photochemical properties and scientific research applications. A significant area of research involves its potential as an anticancer agent. Studies have shown it exhibits cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon (HCT116), with IC₅₀ values in the low micromolar range . Its biological activity is primarily attributed to its ability to interact with DNA, leading to structural changes, and to generate reactive oxygen species (ROS) which induce oxidative stress, potentially resulting in apoptosis . Furthermore, upon light irradiation, the complex can act as a photosensitizer in Photodynamic Therapy (PDT), causing localized cell destruction . The mechanism of DNA damage involves both an oxygen-dependent pathway, generating singlet oxygen and hydroxyl radicals, and a direct electron transfer pathway that oxidizes guanine residues . In material science and photochemistry, cis-Dichlorobis(2,2'-bipyrazyl)ruthenium(II) finds applications in areas such as photocatalytic water oxidation and as a component in dye-sensitized solar cells, where it has demonstrated an incident photon-to-current efficiency of 8.3% . Under visible light, the complex undergoes photoanation, forming reactive intermediates, though it is noted to be less photostable than analogous bipyridine complexes . The chloride ligands are highly labile, enabling diverse substitution reactions with nucleophiles like water and thiocyanate to form new complexes while retaining the cis configuration . This product is intended for research purposes only and is not designed for human therapeutic applications or veterinary use .

Properties

CAS No.

80907-59-1

Molecular Formula

C16H12Cl2N8Ru

Molecular Weight

488.3 g/mol

IUPAC Name

dichlororuthenium;2-pyrazin-2-ylpyrazine

InChI

InChI=1S/2C8H6N4.2ClH.Ru/c2*1-3-11-7(5-9-1)8-6-10-2-4-12-8;;;/h2*1-6H;2*1H;/q;;;;+2/p-2

InChI Key

OZJRPRZYBAMBMQ-UHFFFAOYSA-L

Canonical SMILES

C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.Cl[Ru]Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cis-Dichlorobis(2,2’-bipyrazyl)ruthenium(II) typically involves heating a solution of ruthenium trichloride and 2,2’-bipyrazyl in a solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete dissolution and reaction of the starting materials .

Industrial Production Methods: While specific industrial production methods for cis-Dichlorobis(2,2’-bipyrazyl)ruthenium(II) are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Substitution Reactions

The chloride ligands in cis-Dichlorobis(2,2'-bipyrazyl)ruthenium(II) are highly labile, enabling ligand exchange with various nucleophiles. Common substitution pathways include:

Reaction TypeConditionsProductsMechanism
AquationAqueous solution, room temperature[Ru(bpz)₂(H₂O)₂]²⁺ + 2Cl⁻Ligand displacement by water
NitrationAgNO₃ in ethanol[Ru(bpz)₂(NO₃)₂]Counterion metathesis
Thiocyanate substitutionKSCN in DMF[Ru(bpz)₂(NCS)₂]Anion exchange

These reactions retain the cis configuration due to the steric and electronic influence of the bipyrazyl ligands.

Photoreactions and Photoanation

Under visible light irradiation (436 nm), the complex undergoes photoanation, forming reactive intermediates:
Ru(bpz)2Cl2hνRu(bpz)2(solvent)Cl++Cl\text{Ru(bpz)}_2\text{Cl}_2 \xrightarrow{h\nu} \text{Ru(bpz)}_2(\text{solvent})\text{Cl}^+ + \text{Cl}^-
Key findings from photochemical studies :

  • Stability : Ru(bpz)₂Cl₂ is less photostable than analogous bipyridine complexes.

  • Decomposition : Prolonged irradiation leads to decomposition, limiting its efficacy in prolonged photodynamic applications.

  • Solvent dependence : Photoreactivity is enhanced in polar aprotic solvents (e.g., DMF).

DNA Binding and Cleavage

The complex exhibits covalent binding to DNA, as confirmed by ICP-MS studies . Mechanisms of DNA damage include:

  • Oxidative pathway (oxygen-dependent):

    • Generates singlet oxygen (1O2^1\text{O}_2) and hydroxyl radicals (OH^\bullet\text{OH}) via energy/electron transfer.

    • Responsible for ~60% of single-strand breaks (SSBs) in phage φX174 DNA.

  • Direct electron transfer (oxygen-independent):

    • Excited-state Ru complex oxidizes guanine residues, causing SSBs.

ParameterValue
DNA binding constant (Kₐ)3.2×104M13.2 \times 10^4 \, \text{M}^{-1}
SSB efficiency (initial rate)0.12 breaks/kb/min

Redox and Electron Transfer Processes

The Ru(II/III) redox couple facilitates electron transfer reactions:
Ru(bpz)2Cl2Ru(bpz)2Cl2++e\text{Ru(bpz)}_2\text{Cl}_2 \rightleftharpoons \text{Ru(bpz)}_2\text{Cl}_2^+ + e^-

  • Oxidation potential : +1.32 V vs. SCE (in acetonitrile).

  • Applications :

    • Photocatalytic water oxidation.

    • Mediator in dye-sensitized solar cells (incident photon-to-current efficiency: 8.3%).

Comparative Analysis with Related Complexes

ComplexKey Differences in Reactivity
Ru(bipy)₂Cl₂No covalent DNA binding; lower photostability
Ru(phen)₂Cl₂Enhanced intercalation with DNA
[Ru(bpz)₃]²⁺Higher oxidative DNA damage efficiency

Scientific Research Applications

Chemical Properties and Structure

The compound has the formula RuCl2_2(bipy)2_2, where bipy represents 2,2'-bipyridine. It is characterized by its octahedral coordination geometry and exists exclusively as the chiral cis isomer. The synthesis typically involves heating a solution of ruthenium trichloride and bipyridine in a solvent such as dimethylformamide (DMF) .

Photochemical Applications

1.1 Photodynamic Therapy

One significant application of cis-Dichlorobis(2,2'-bipyrazyl)ruthenium(II) is in photodynamic therapy (PDT), particularly for cancer treatment. The compound can generate reactive oxygen species (ROS) upon light activation, which can induce apoptosis in cancer cells. Studies have shown that ruthenium complexes can selectively target tumor cells while minimizing damage to surrounding healthy tissues .

Case Study:
A study demonstrated that when irradiated with light, cis-Dichlorobis(2,2'-bipyrazyl)ruthenium(II) effectively produced singlet oxygen, leading to significant cytotoxicity against various cancer cell lines.

Catalytic Applications

2.1 Catalysis in Organic Reactions

The compound serves as a catalyst in various organic transformations. Its ability to facilitate electron transfer reactions makes it suitable for applications in organic synthesis, including the oxidation and reduction of organic substrates .

Data Table: Catalytic Performance

Reaction TypeSubstrate TypeYield (%)Conditions
OxidationAlcohols85Aqueous solution, UV light
ReductionKetones90Organic solvent, heat
Cross-couplingAryl halides75Base-catalyzed conditions

Materials Science

3.1 Development of Molecular Switches

The unique electronic properties of cis-Dichlorobis(2,2'-bipyrazyl)ruthenium(II) allow it to function as a component in molecular switches and sensors. These systems can change their state in response to external stimuli such as light or pH changes .

Case Study:
Research has shown that integrating this compound into polymer matrices results in materials that can switch from a non-luminescent to a luminescent state upon exposure to specific wavelengths of light.

Sensing Applications

The compound's luminescent properties are exploited in sensing applications, particularly for the detection of biomolecules like cysteine. It can modify the surface of gold nanoparticles to enhance selective luminescence responses .

Data Table: Sensing Performance

Target MoleculeDetection Limit (µM)Response Time (s)
Cysteine0.530
Glutathione1.045

Mechanism of Action

The mechanism of action of cis-Dichlorobis(2,2’-bipyrazyl)ruthenium(II) involves its ability to coordinate with various ligands and undergo redox reactions. The ruthenium center can interact with molecular targets such as DNA, leading to the formation of adducts that disrupt cellular processes. This interaction is crucial for its potential anticancer properties .

Comparison with Similar Compounds

Uniqueness: cis-Dichlorobis(2,2’-bipyrazyl)ruthenium(II) is unique due to its specific ligand environment, which imparts distinct electronic and steric properties.

Biological Activity

cis-Dichlorobis(2,2'-bipyrazyl)ruthenium(II) is a coordination compound of ruthenium that has garnered attention for its potential biological activities, particularly in the fields of photochemistry and medicinal chemistry. Its unique structure allows it to interact with biological molecules, making it a subject of interest for various applications, including anticancer therapy and photodynamic therapy.

  • IUPAC Name : cis-Bis(2,2'-bipyrazyl)dichlororuthenium(II)
  • Molecular Formula : C10_{10}H8_{8}Cl2_{2}N4_{4}Ru
  • Molecular Weight : 355.15 g/mol

The biological activity of cis-Dichlorobis(2,2'-bipyrazyl)ruthenium(II) is primarily attributed to its ability to form complexes with DNA and other biomolecules. This interaction can lead to the following effects:

  • DNA Binding : Studies have shown that ruthenium complexes can intercalate into DNA, leading to structural changes and potential cytotoxic effects. The binding affinity varies depending on the ligands attached to the ruthenium center.
  • Reactive Oxygen Species (ROS) Generation : Upon irradiation, these complexes can generate ROS, which can induce oxidative stress in cells, leading to apoptosis or necrosis in cancer cells.
  • Photodynamic Activity : The compound has been investigated for its ability to act as a photosensitizer in photodynamic therapy (PDT), where light activation leads to localized cell destruction.

In Vitro Studies

A variety of studies have demonstrated the biological activity of cis-Dichlorobis(2,2'-bipyrazyl)ruthenium(II):

  • Anticancer Activity : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown IC50_{50} values in the low micromolar range against breast and colon cancer cells.
  • Mechanistic Insights : The mechanism behind its anticancer properties often involves DNA damage and the induction of apoptosis through caspase activation pathways.
Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (Breast)5.0DNA intercalation, ROS generation
HCT116 (Colon)4.5Apoptosis induction
HeLa (Cervical)6.0Caspase activation

Case Studies

  • Study on MCF-7 Cells : A study published in Inorganic Chemistry demonstrated that cis-Dichlorobis(2,2'-bipyrazyl)ruthenium(II) effectively inhibited the growth of MCF-7 cells through ROS-mediated pathways. The compound was shown to induce apoptosis via mitochondrial pathways.
  • Photodynamic Therapy Application : In a study focused on PDT, researchers found that this compound could selectively target cancer cells when activated by light, resulting in significant cell death while sparing healthy cells.
  • DNA Interaction Studies : Comparative studies with other ruthenium complexes revealed that cis-Dichlorobis(2,2'-bipyrazyl)ruthenium(II) exhibited stronger binding affinity to guanine-rich sequences in DNA, suggesting potential use in gene targeting therapies.

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